Dspe-N3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

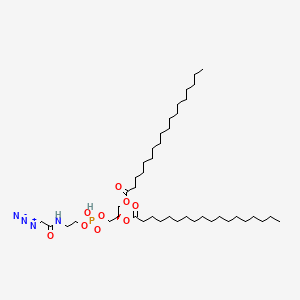

2D Structure

Properties

Molecular Formula |

C43H83N4O9P |

|---|---|

Molecular Weight |

831.1 g/mol |

IUPAC Name |

[(2R)-3-[2-[(2-azidoacetyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |

InChI |

InChI=1S/C43H83N4O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(49)53-38-40(39-55-57(51,52)54-36-35-45-41(48)37-46-47-44)56-43(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-39H2,1-2H3,(H,45,48)(H,51,52)/t40-/m1/s1 |

InChI Key |

ZIQJHLAPBLHPFF-RRHRGVEJSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-N3)

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, a key component in modern drug delivery systems. This document details its physicochemical characteristics, provides experimental protocols for its use, and illustrates relevant biological pathways and experimental workflows.

Core Chemical Identity and Properties

This compound is a phospholipid derivative featuring a distearoylphosphatidylethanolamine (DSPE) lipid anchor and a terminal azide (-N3) group. This amphiphilic structure, with its hydrophobic lipid tails and hydrophilic head group, allows for its incorporation into lipid bilayers, such as those of liposomes. The azide functionality serves as a chemical handle for bioconjugation via "click chemistry," enabling the attachment of targeting ligands, imaging agents, or other molecules.

Chemical Structure and Identifiers

The fundamental chemical information for this compound is summarized in the table below.

| Property | Value |

| IUPAC Name | [(2R)-3-[2-[(2-azidoacetyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |

| CAS Number | 2839508-98-2 |

| Molecular Formula | C43H83N4O9P |

| Molecular Weight | 831.1 g/mol |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in formulation and drug delivery. While specific quantitative values for this compound are not extensively published, the properties of the parent DSPE molecule and its PEGylated derivatives provide valuable insights.

| Property | Description |

| Appearance | White to off-white solid powder or chunk.[1] |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), chloroform, and acetone.[1] A stock solution of a similar lipid, DSPE, can be prepared at 20 mg/mL in a 3:1 chloroform:methanol mixture.[2] DSPE-PEG-N3 is also soluble in hot water. |

| Melting Point (Tm) | The melting temperature of fully hydrated DSPE lipids is 74°C.[3] However, the addition of a polyethylene glycol (PEG) chain, which is common for DSPE derivatives used in drug delivery (DSPE-PEG-N3), significantly alters this property. For instance, DSPE-PEG(2000) micelles exhibit a chain melting transition at a much lower temperature of 12.8°C. This indicates that the bulky PEG group disrupts the crystalline packing of the lipid tails. |

| Stability and Storage | This compound should be stored at -20°C for long-term stability (months to years). For short-term storage (days to weeks), 0–4°C is suitable. Stock solutions can be stored at -20°C for up to a month or at -80°C for up to six months. It is recommended to keep the compound in a dry, dark environment and to avoid repeated freeze-thaw cycles. The material is generally stable enough for shipping at ambient temperatures for a few weeks. |

| Reactivity | The terminal azide group is highly reactive towards alkynes in click chemistry reactions. It can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). SPAAC is a copper-free click chemistry reaction, which is advantageous for biological systems where copper can be cytotoxic. |

Experimental Protocols

The following sections provide detailed methodologies for the preparation of this compound containing liposomes and their subsequent functionalization using click chemistry.

2.1. Preparation of this compound Incorporated Liposomes via Thin-Film Hydration

The thin-film hydration method is a common and effective technique for preparing liposomes.

Materials:

-

This compound

-

Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

-

Cholesterol

-

Organic solvent (e.g., chloroform or a chloroform:methanol mixture, typically 2:1 or 3:1 v/v)

-

Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Dissolution: Dissolve the desired lipids (e.g., DPPC, cholesterol, and this compound at a specific molar ratio) in the organic solvent in a round-bottom flask. Gently swirl the flask to ensure complete dissolution and a homogeneous mixture. A typical total lipid concentration in the organic solvent is 10-20 mg/mL.

-

Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 30-40°C). Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

-

Film Drying: To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 1-2 hours.

-

Hydration: Add the pre-warmed hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the lipid phase transition temperature. The final total lipid concentration is typically in the range of 1-10 mg/mL.

-

Vesicle Formation: Agitate the flask by hand-shaking or vortexing above the phase transition temperature of the lipids until the lipid film is fully suspended. This process, which can take 30-60 minutes, results in a milky suspension of multilamellar vesicles (MLVs).

-

Sizing by Extrusion: To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension is passed through a liposome extruder. Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Equilibrate the extruder and the liposome suspension to a temperature above the lipid phase transition temperature. Force the liposome suspension through the membrane multiple times (typically 11-21 passes). The resulting liposome suspension should appear more translucent.

-

Storage: Store the prepared liposomes at 4°C.

2.2. Bioconjugation to this compound Liposomes via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click chemistry reaction between the azide-functionalized liposomes and a DBCO-functionalized molecule (e.g., a targeting peptide).

Materials:

-

This compound containing liposomes (prepared as in section 2.1)

-

DBCO-functionalized molecule of interest (e.g., DBCO-PEG-RGD peptide)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reagent Preparation: Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer).

-

Conjugation Reaction: In a suitable reaction vessel, mix the this compound liposome suspension with the DBCO-functionalized molecule. The molar ratio of DBCO-reagent to azide-lipid will depend on the desired degree of surface modification and should be optimized for each application. A molar excess of the DBCO-reagent is often used.

-

Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored if the DBCO reagent has a characteristic UV absorbance around 310 nm, which decreases as the reaction proceeds.

-

Purification: Remove the unreacted DBCO-functionalized molecule from the conjugated liposomes using a suitable purification method such as size exclusion chromatography or dialysis.

-

Characterization and Storage: Characterize the functionalized liposomes for size, zeta potential, and conjugation efficiency. Store the purified conjugate at 4°C.

Visualizing Workflows and Pathways

3.1. Experimental Workflow for Targeted Liposome Preparation

The following diagram illustrates the overall experimental workflow for preparing and functionalizing this compound liposomes for targeted drug delivery.

Caption: Workflow for preparing targeted liposomes using this compound.

3.2. Integrin-Mediated Signaling Pathway

This compound is frequently used to create liposomes targeted to cancer cells by attaching ligands such as the RGD (Arginine-Glycine-Aspartic acid) peptide. RGD binds to integrin receptors, which are often overexpressed on the surface of tumor cells and endothelial cells of tumor neovasculature. Binding of RGD-functionalized liposomes to integrins can trigger downstream signaling pathways that promote cellular uptake of the liposome and can also influence cell survival, proliferation, and migration.

Caption: Simplified integrin signaling pathway activated by RGD binding.

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and nanomedicine. Its well-defined chemical structure and reactivity, combined with its ability to be incorporated into lipid-based nanoparticles, make it an ideal component for creating targeted drug delivery systems. The experimental protocols provided in this guide offer a starting point for the successful implementation of this compound in laboratory settings. The visualization of the experimental workflow and a relevant signaling pathway further contextualizes its application, providing a comprehensive resource for scientists in the field.

References

The Lynchpin of Liposomal Targeting: A Technical Guide to the Mechanism of Action of DSPE-N3

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery, the ability to functionalize nanocarriers for targeted delivery is paramount. Liposomes, versatile spherical vesicles composed of a lipid bilayer, have emerged as a leading platform for encapsulating both hydrophilic and hydrophobic therapeutic agents. Their biocompatibility and biodegradability make them ideal candidates for clinical applications. However, to enhance their efficacy and minimize off-target effects, their surface must be engineered to recognize and bind to specific cells or tissues. This is where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-N3) plays a pivotal role. This in-depth technical guide elucidates the mechanism of action of this compound in liposomes, providing a comprehensive resource for researchers and professionals in drug development.

The Core Mechanism: this compound as a Functional Anchor

At its core, this compound is an amphiphilic molecule that integrates into the lipid bilayer of liposomes, acting as a stable anchor for surface modification. Its mechanism of action can be broken down into two key components: the DSPE lipid anchor and the terminal azide (N3) group.

-

The DSPE Anchor: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a phospholipid with two long, saturated stearoyl acyl chains. These hydrophobic chains readily intercalate into the lipid bilayer of the liposome, ensuring stable and robust incorporation. The presence of DSPE contributes to the overall rigidity and stability of the liposomal membrane.

-

The Azide (N3) Functional Group: The terminal azide group is the reactive handle that enables the covalent attachment of a wide array of molecules to the liposome surface. This is primarily achieved through "click chemistry," a set of bioorthogonal reactions that are highly efficient, specific, and occur under mild, aqueous conditions, making them ideal for working with sensitive biological molecules.

Often, a polyethylene glycol (PEG) spacer is incorporated between the DSPE anchor and the azide group (DSPE-PEG-N3). This PEG linker extends the azide group away from the liposome surface, creating a hydrophilic shield that reduces protein binding and uptake by the reticuloendothelial system (RES), thereby prolonging the circulation time of the liposomes in the bloodstream.[1][2]

Bioconjugation via Click Chemistry

The primary function of the azide group on this compound is to participate in click chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide group on the liposome surface and an alkyne-functionalized molecule (e.g., a targeting ligand, imaging agent, or polymer). The reaction is catalyzed by copper(I) ions and is known for its high yields and specificity.[3][4][5] However, the potential toxicity of the copper catalyst can be a concern for in vivo applications.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a copper catalyst, SPAAC utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne - DBCO, or bicyclononyne - BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows it to react spontaneously with the azide group, forming a stable triazole linkage without the need for a metal catalyst. This copper-free click chemistry is highly bioorthogonal and is increasingly favored for in vivo applications.

The choice between CuAAC and SPAAC depends on the specific application, the sensitivity of the molecules being conjugated, and the intended use of the final liposomal formulation.

Quantitative Data on DSPE-Functionalized Liposomes

The incorporation of functionalized DSPE lipids, such as this compound, and the subsequent conjugation of ligands can influence the physicochemical properties of liposomes. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Properties of DSPE-PEG Functionalized Liposomes

| Liposome Composition | Molar Ratio | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| EPC/DSPE-PEG-2000/DiI | - | ~255 | - | - | |

| HSPC/Chol/DSPE-PEG-2000 | - | ~90 | - | - | |

| DOPC/Chol/DSPE-PEG2000-Maleimide | 52:45:0.1 | ~110-125 | - | - | |

| DPPC/Chol/PEG-DSPE/MAL-PEG-DSPE | 77:15:4:4 | 160-200 | < 0.2 | ~ -20 |

EPC: Egg Phosphatidylcholine, HSPC: Hydrogenated Soy Phosphatidylcholine, Chol: Cholesterol, DiI: 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate, DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine, DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, MAL: Maleimide

Table 2: Drug Loading and Circulation Half-life of PEGylated Liposomes

| Liposome Composition | Drug | Drug Loading Efficiency (%) | Circulation Half-life (h) | Reference |

| EPC/DSPE-PEG-2000 | - | - | ~22 | |

| HSPC/Chol/DSPE-PEG-2000 | Doxorubicin | >90% | ~29 | |

| - | Asiatic Acid | 69.78 ± 0.2 | - | |

| - | Asiatic Acid (Chitosan-coated) | 74.2 ± 0.1 | - |

Table 3: Click Chemistry Conjugation Efficiency on Liposomal Surfaces

| Reaction Type | Liposome System | Ligand | Efficiency | Reference |

| CuAAC | Alkyne-Liposomes | Azido-Mannose | Excellent Coupling Yields | |

| SPAAC | DBCO-Liposomes | Azido-Peptide | High Efficiency | |

| SPAAC | BCN-Liposomes | Azido-DARPin | Slower but Sufficient for Targeting | |

| SPAAC | Cyclooctyne-Liposomes | Azide-Peptide | 58 ± 2.2% (after 72h) | |

| SPAAC with Affinity Tag | Cyclooctyne/NTA-Liposomes | Azide-Peptide with His-tag | 87 ± 0.2% (after 72h) |

DBCO: Dibenzocyclooctyne, BCN: Bicyclononyne, DARPin: Designed Ankyrin Repeat Protein, NTA: Nitrilotriacetic acid

Experimental Protocols

Preparation of this compound Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes incorporating this compound.

Materials:

-

Primary phospholipid (e.g., DSPC, DPPC, or Egg PC)

-

Cholesterol

-

DSPE-PEG-N3 (e.g., DSPE-PEG(2000)-N3)

-

Chloroform

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amounts of the primary phospholipid, cholesterol, and DSPE-PEG-N3 in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG-N3).

-

Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids.

-

Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

-

Dry the lipid film further under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Warm the hydration buffer to a temperature above the Tc of the lipids.

-

Add the warm buffer to the flask containing the lipid film.

-

Agitate the flask by gentle rotation (without vacuum) in the water bath for 1-2 hours to hydrate the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Transfer the MLV suspension to the extruder.

-

Force the suspension through the membrane multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.

-

Store the resulting liposome suspension at 4°C.

-

Ligand Conjugation to this compound Liposomes via SPAAC

This protocol outlines the conjugation of a DBCO-functionalized ligand to this compound liposomes.

Materials:

-

This compound containing liposomes (prepared as in 4.1)

-

DBCO-functionalized ligand (e.g., peptide, antibody fragment) dissolved in a compatible buffer

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, mix the this compound liposome suspension with the DBCO-functionalized ligand solution. The molar ratio of this compound to the ligand will depend on the desired degree of surface functionalization and should be optimized. A common starting point is a 2:1 to 10:1 molar excess of the ligand.

-

Adjust the final volume with the reaction buffer.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 4-24 hours with gentle shaking. The reaction time may need to be optimized based on the specific reactants.

-

-

Purification:

-

Remove the unreacted ligand and other small molecules by dialysis, size exclusion chromatography (SEC), or tangential flow filtration.

-

Dialysis: Place the reaction mixture in a dialysis bag with an appropriate molecular weight cutoff (MWCO) and dialyze against a large volume of buffer at 4°C with several buffer changes.

-

Size Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column (e.g., Sepharose CL-4B) to separate the larger liposomes from the smaller, unconjugated ligand.

-

-

-

Characterization:

-

Characterize the final ligand-conjugated liposomes for size, zeta potential, and conjugation efficiency. Conjugation can be quantified using various methods, such as fluorescence spectroscopy (if the ligand is fluorescently labeled) or by protein quantification assays (for protein ligands).

-

Visualizing the Workflow and Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involved in the preparation and functionalization of this compound liposomes.

Caption: Workflow for the preparation of this compound containing liposomes.

Caption: Schematic of SPAAC conjugation to this compound liposomes.

Caption: Workflow for the purification of ligand-conjugated liposomes.

Conclusion

This compound serves as a critical component in the development of advanced, targeted liposomal drug delivery systems. Its robust anchoring in the lipid bilayer and the bioorthogonal reactivity of its terminal azide group provide a versatile platform for surface functionalization. Through the power of click chemistry, researchers can covalently attach a diverse range of molecules to the liposome surface, thereby enhancing their therapeutic potential. This guide provides a foundational understanding of the mechanism of action of this compound, along with practical data and protocols to aid in the design and development of next-generation liposomal nanomedicines.

References

- 1. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Conjugation of Ligands to the Surface of Preformed Liposomes by Click Chemistry | Springer Nature Experiments [experiments.springernature.com]

- 4. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coupling of Ligands to the Liposome Surface by Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of DSPE-N3 in Advanced Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continually evolving, with a significant shift towards targeted therapies that maximize efficacy while minimizing off-target effects. At the forefront of this revolution is the development of sophisticated nanocarrier systems. Among the critical components enabling this progress is 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-N3). This functionalized phospholipid has emerged as a cornerstone in the design of advanced drug delivery vehicles, primarily due to its unique combination of biocompatibility, stealth properties, and versatile bioconjugation capabilities. This technical guide provides an in-depth exploration of the core functionalities of this compound, offering researchers and drug development professionals a comprehensive resource on its application, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

Core Principles of this compound in Nanomedicine

This compound is an amphiphilic molecule composed of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor and a hydrophilic polyethylene glycol (PEG) chain terminating in a reactive azide (-N3) group.[1][2] This structure imparts several advantageous properties to drug delivery systems.

The DSPE component seamlessly integrates into the lipid bilayer of nanocarriers like liposomes and the hydrophobic core of micelles.[3][4] The PEG chain extends from the surface of the nanocarrier, creating a hydrophilic shield. This "PEGylation" is crucial for imparting "stealth" characteristics, which helps to reduce recognition by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream and increasing the likelihood of reaching the target tissue.[5]

The terminal azide group is the key to the versatility of this compound. It serves as a chemical handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These highly efficient and specific reactions allow for the covalent attachment of a wide array of targeting ligands—such as peptides, antibodies, and small molecules—to the surface of the nanocarrier. This enables the active targeting of diseased cells and tissues that overexpress specific receptors, significantly enhancing the therapeutic index of the encapsulated drug.

Quantitative Performance Metrics of DSPE-Based Nanocarriers

The physical and chemical properties of this compound-containing nanocarriers are critical determinants of their in vivo performance. The following table summarizes key quantitative data from studies utilizing DSPE-PEG (a close structural analog to this compound, often used in foundational formulations) to encapsulate various therapeutic agents. These parameters are crucial for optimizing drug delivery systems for clinical applications.

| Drug | Nanocarrier Type | Drug Loading Content (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |

| Doxorubicin | Liposome | 3.8 ± 0.1 | 75.2 ± 1.4 | 56.2 ± 7.6 | < 0.3 | -26.3 ± 3.5 | |

| Doxorubicin | Lipid Nanoemulsion | 4.0 ± 0.1 | 79.2 ± 2.1 | 126.4 ± 8.7 | < 0.3 | -22.4 ± 4.6 | |

| Paclitaxel | Liposome | - | 41 | 285 | < 0.3 | -22 | |

| Paclitaxel | Solid Lipid Nanoparticle | 31.5 ± 2.1 | 75.42 ± 1.5 | 96 ± 4.4 | 0.162 ± 0.04 | +39.1 ± 0.8 | |

| siRNA | Solid Lipid Nanoparticle | 4.4 - 5.5 | ~78 - 83 | - | - | - | |

| Bufalin Prodrug | Self-Assembly Nanoparticle | - | - | ~110 | ~0.12 | ~ -17 |

Detailed Experimental Protocols

The successful formulation of this compound-based drug delivery systems relies on precise and reproducible experimental procedures. The following sections provide detailed protocols for the preparation of liposomes and micelles, as well as for the conjugation of targeting ligands via click chemistry.

Protocol 1: Liposome Preparation via Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.

Materials:

-

This compound

-

Primary phospholipid (e.g., DSPC, POPC)

-

Cholesterol

-

Drug to be encapsulated (hydrophilic or hydrophobic)

-

Organic solvent (e.g., chloroform, methanol)

-

Aqueous buffer (e.g., PBS, HEPES)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or extruder

Procedure:

-

Lipid Dissolution: Dissolve this compound, the primary phospholipid, and cholesterol in the desired molar ratio in an organic solvent in a round-bottom flask. If encapsulating a hydrophobic drug, it should also be dissolved in this step.

-

Film Formation: Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with an aqueous buffer by adding the buffer to the flask and agitating. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The hydration temperature should be above the phase transition temperature (Tc) of the lipids.

-

Vesicle Formation: The hydration process results in the formation of multilamellar vesicles (MLVs).

-

Size Reduction: To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension can be sonicated using a bath or probe sonicator, or extruded through polycarbonate membranes with a defined pore size.

Protocol 2: Micelle Preparation via Solvent Evaporation

The solvent evaporation method is a common technique for preparing polymeric micelles.

Materials:

-

This compound

-

Hydrophobic drug

-

Water-miscible organic solvent (e.g., acetone, acetonitrile)

-

Aqueous solution

-

Stirrer/homogenizer

Procedure:

-

Dissolution: Dissolve the this compound and the hydrophobic drug in a water-miscible organic solvent.

-

Emulsification: Add the organic phase to an aqueous solution under constant stirring or homogenization. This forms an oil-in-water emulsion.

-

Solvent Evaporation: Evaporate the organic solvent, typically under reduced pressure. As the solvent is removed, the amphiphilic this compound molecules self-assemble into micelles, encapsulating the hydrophobic drug in their core.

-

Purification: Remove any non-encapsulated drug by dialysis or filtration.

Protocol 3: Ligand Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is ideal for bioconjugation as it avoids the potential toxicity of a copper catalyst.

Materials:

-

This compound containing liposomes (prepared as in Protocol 1)

-

Dibenzocyclooctyne (DBCO)-functionalized targeting ligand (e.g., DBCO-peptide)

-

Reaction buffer (e.g., PBS pH 7.4)

Procedure:

-

Reactant Preparation: Prepare a solution of the this compound liposomes in the reaction buffer. Separately, dissolve the DBCO-functionalized targeting ligand in the same buffer.

-

Conjugation Reaction: Add the DBCO-ligand solution to the liposome suspension. The molar ratio of DBCO-ligand to this compound will depend on the desired ligand density on the liposome surface.

-

Incubation: Incubate the reaction mixture at room temperature with gentle stirring for 1-4 hours. The reaction progress can be monitored by analytical techniques such as HPLC.

-

Purification: Remove any unreacted ligand by size exclusion chromatography or dialysis.

Visualizing Molecular Pathways and Experimental Designs

To better illustrate the application of this compound in a therapeutic context and the workflow of a typical drug delivery experiment, the following diagrams have been generated using the DOT language for Graphviz.

Targeting the KRAS Signaling Pathway in Pancreatic Cancer

This compound nanoparticles can be utilized to deliver siRNA specifically to pancreatic cancer cells that are driven by mutations in the KRAS oncogene. By conjugating a tumor-targeting peptide to the nanoparticle surface, the siRNA payload can be directed to the cancer cells, where it can silence the expression of mutant KRAS and inhibit downstream pro-survival signaling pathways.

Experimental Workflow for Targeted Drug Delivery

The development and evaluation of a targeted drug delivery system using this compound follows a logical progression from formulation and characterization to in vitro and in vivo testing.

Conclusion

This compound is a powerful and versatile tool in the development of next-generation drug delivery systems. Its ability to form stable, long-circulating nanocarriers, combined with the facile conjugation of targeting moieties via click chemistry, provides a robust platform for the creation of highly specific and effective therapeutics. As our understanding of disease biology deepens, the modular nature of this compound-based systems will undoubtedly play a crucial role in the design of personalized medicines tailored to individual patient needs. The protocols and data presented in this guide offer a solid foundation for researchers and developers to harness the full potential of this remarkable phospholipid in their ongoing efforts to combat a wide range of diseases.

References

- 1. Precision delivery of RAS-inhibiting siRNA to KRAS driven cancer via peptide-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. Preparation and characteristics of lipid nanoemulsion formulations loaded with doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Conjugation of Ligands to the Surface of Preformed Liposomes by Click Chemistry | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to DSPE-N3 for Nanoparticle Surface Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-N3) for the surface modification of nanoparticles. It covers the fundamental chemistry, detailed experimental protocols, and characterization of this compound functionalized nanoparticles, with a focus on their application in drug delivery and nanomedicine.

Introduction to this compound

This compound is a phospholipid-polyethylene glycol (PEG) conjugate that incorporates a terminal azide (-N3) group. This structure makes it an invaluable tool for nanoparticle surface modification, primarily through "click chemistry." The DSPE portion, a saturated 18-carbon phospholipid, serves as a lipid anchor, readily integrating into the lipid bilayer of liposomes or the surface of other lipid-based nanoparticles.[1][2] The PEG linker is a hydrophilic polymer that provides a "stealth" characteristic to nanoparticles, reducing non-specific protein binding and prolonging circulation time in vivo.[3][4] The terminal azide group is a key functional handle for the covalent attachment of various molecules, such as targeting ligands, imaging agents, and therapeutic payloads, via highly efficient and specific click chemistry reactions.[3]

The most common applications of this compound in nanoparticle surface modification are in the fields of drug delivery, gene transfection, and vaccine delivery. The ability to attach targeting moieties allows for the specific delivery of therapeutic agents to diseased tissues, enhancing efficacy and reducing off-target side effects.

Core Chemistry: The Power of Click Chemistry

The azide group of this compound is primarily utilized in two types of click chemistry reactions for nanoparticle surface functionalization: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide and a terminal alkyne, forming a stable 1,2,3-triazole linkage. CuAAC is highly efficient and offers excellent regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. However, the potential toxicity of the copper catalyst can be a concern for in vivo applications.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts with an azide without the need for a metal catalyst. The reaction is driven by the release of ring strain in the cyclooctyne. SPAAC is bioorthogonal, meaning it can be performed in complex biological environments without interfering with native biochemical processes, making it ideal for in vivo applications.

Experimental Protocols

Formulation of this compound Containing Nanoparticles (Liposomes)

This protocol describes the preparation of liposomes incorporating DSPE-PEG-N3 using the thin-film hydration method.

Materials:

-

Primary lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

-

Cholesterol

-

DSPE-PEG(2000)-N3

-

Chloroform or a suitable organic solvent mixture

-

Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

Procedure:

-

Lipid Film Formation:

-

Dissolve the lipids (e.g., DPPC, cholesterol, and DSPE-PEG-N3 in a desired molar ratio) in chloroform in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).

-

-

Size Extrusion:

-

To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times.

-

-

Purification:

-

Remove any unencapsulated material by dialysis or size exclusion chromatography.

-

Surface Modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-containing molecule to the surface of this compound functionalized nanoparticles.

Materials:

-

This compound functionalized nanoparticles (1 mg/mL in PBS)

-

Alkyne-functionalized molecule of interest (e.g., a targeting peptide)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation:

-

Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or water).

-

Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.

-

-

Conjugation Reaction:

-

To the this compound nanoparticle suspension, add the alkyne-functionalized molecule (typically in a 5-20 fold molar excess relative to this compound).

-

If using, add THPTA to the reaction mixture.

-

Add CuSO4 to the mixture, followed by the addition of sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species.

-

Incubate the reaction at room temperature for 4-12 hours with gentle stirring.

-

-

Purification:

-

Remove the copper catalyst and excess reagents by dialysis, tangential flow filtration, or size exclusion chromatography.

-

Surface Modification via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a DBCO-functionalized molecule to this compound nanoparticles.

Materials:

-

This compound functionalized nanoparticles (1 mg/mL in PBS)

-

DBCO-functionalized molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation:

-

Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer.

-

-

Conjugation Reaction:

-

Add the DBCO-functionalized molecule to the this compound nanoparticle suspension (typically a 1.1-1.5 fold molar excess).

-

Incubate the reaction mixture at room temperature or 37°C for 1-24 hours, depending on the reactants' concentration and reactivity.

-

-

Purification:

-

Purify the conjugated nanoparticles using dialysis or size exclusion chromatography to remove any unreacted DBCO-molecule.

-

Data Presentation: Nanoparticle Characterization

The successful formulation and surface modification of nanoparticles require thorough characterization. The following tables summarize typical quantitative data for DSPE-PEG functionalized nanoparticles from various studies.

| Nanoparticle Formulation | Primary Lipid(s) | DSPE-PEG Derivative | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |

| Liposomes | DPPC/Cholesterol | DSPE-PEG2000 | 116.6 | 0.112 | -13.7 | |

| Polymeric Micelles | DSPE-PEG2000 | DSPE-PEG2000 | 9.6 ± 0.6 | - | -2.7 ± 1.1 | |

| Cationic Liposomes | DOTAP/Cholesterol | DSPE-PEG2k-cRGD | 150 ± 1.02 | - | 19.8 ± 0.249 | |

| Mixed Micelles | DSPE-PEG2000/Soluplus (1:1 w/w) | DSPE-PEG2000 | 116.6 | 0.112 | -13.7 | |

| Transferrin-Liposomes | - | DSPE-PEG(2000)-COOH | ~120 | < 0.2 | ~ -30 |

| Nanoparticle System | Ligand Conjugated | Conjugation Chemistry | Encapsulation/Conjugation Efficiency (%) | Reference(s) |

| Transferrin-Liposomes | Transferrin | Carbodiimide | 39.2 ± 11.2% (TF grafting rate) | |

| cRGD-Cationic Liposomes | cRGD peptide | - | up to 96% (nucleic acid encapsulation) | |

| ASO-Liposomes | Antisense oligonucleotide | - | 48.3 ± 1.6% (ASO encapsulation) |

Mandatory Visualizations

Experimental and Logical Workflows

Caption: Workflow for this compound Nanoparticle Formulation and Surface Modification.

Caption: Comparison of CuAAC and SPAAC for this compound Nanoparticle Conjugation.

Signaling Pathways

The surface modification of nanoparticles can influence their interaction with cells and subsequently affect intracellular signaling pathways. While the cargo of the nanoparticle often dictates the primary therapeutic effect, the surface coating can play a role in cellular uptake and inflammatory responses. For instance, nanoparticles can induce the activation of the NLRP3 inflammasome and related signaling pathways.

Caption: Potential Nanoparticle-Induced Inflammatory Signaling Pathway.

Conclusion

This compound is a versatile and powerful tool for the surface modification of nanoparticles. Its ability to participate in highly efficient click chemistry reactions allows for the precise and stable conjugation of a wide range of molecules to the nanoparticle surface. This enables the development of sophisticated drug delivery systems with enhanced targeting capabilities and improved pharmacokinetic profiles. The choice between CuAAC and SPAAC depends on the specific application, with SPAAC being the preferred method for in vivo studies due to its bioorthogonal nature. Careful characterization of the modified nanoparticles is crucial to ensure their quality and performance. As research in nanomedicine continues to advance, this compound and other click-functionalized lipids will undoubtedly play a central role in the design of next-generation therapeutic and diagnostic nanoparticles.

References

- 1. A Nanoparticle-Based Combination Chemotherapy Delivery System for Enhanced Tumor Killing by Dynamic Rewiring of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. DSPE-PEG-Azide/DSPE-PEG-N3 - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

An In-depth Technical Guide to Click Chemistry with DSPE-N3 for Researchers, Scientists, and Drug Development Professionals

Core Principles of DSPE-N3 in Click Chemistry

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) functionalized with an azide group (N3), often through a polyethylene glycol (PEG) spacer (DSPE-PEG-N3), is a versatile phospholipid conjugate at the forefront of advanced drug delivery and bioconjugation. Its amphiphilic nature, comprising a hydrophobic DSPE lipid tail and a hydrophilic PEG chain, allows for its seamless integration into lipid-based nanoparticles such as liposomes and micelles. The terminal azide group serves as a chemical handle for "click chemistry," a suite of highly efficient and specific reactions for covalently linking molecules.

The most prominent click reactions involving this compound are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

-

CuAAC: This reaction involves the use of a copper(I) catalyst to unite an azide with a terminal alkyne, forming a stable triazole linkage. While highly efficient, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications.

-

SPAAC: To circumvent the need for a cytotoxic copper catalyst, SPAAC utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) that readily reacts with an azide. The release of ring strain drives the reaction forward, making it a bioorthogonal reaction suitable for use in living systems.

These click chemistry strategies enable the precise surface functionalization of this compound-containing nanoparticles with a wide array of molecules, including targeting ligands (peptides, antibodies, aptamers), imaging agents (fluorophores), and therapeutic payloads. This targeted approach enhances the efficacy of drug delivery systems by increasing their accumulation at the site of interest and minimizing off-target effects.

Quantitative Data on this compound Based Systems

The following tables summarize key quantitative data from various studies utilizing this compound and related phospholipid conjugates in the formulation of nanoparticles for drug delivery and bioconjugation.

| Nanoparticle Composition | Target Ligand/Drug | Nanoparticle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference(s) |

| DOTAP/HSPC/Chol/DOPE-peptide-PEG/α-tocopherol (10/49.5/38/2.5/0.2) | Doxorubicin | 130.93 ± 2.25 | +14.9 ± 0.13 | 0.12 ± 0.04 | 95 | [1] |

| DOTAP/HSPC/DOPE/DSPE-PEG2000/Chol/α-tocopherol (10/47/2.5/2.5/38/0.2) | Doxorubicin | 120.82 ± 3.19 | +13.6 ± 0.16 | 0.10 ± 0.01 | 92 | [1] |

| DOTAP/Chol/DOPE/DSPE-PEG2000 (with 5% DSPE-PEG2000) | siRNA (HPV16 E6) | 86.42 ± 3.19 | Not specified | Not specified | >80 | [2] |

| DC-cholesterol/DOPE/DSPE-PEG(2000)-RGD (50/45/5) | siRNA | Not specified | Not specified | Not specified | Not specified | [3] |

| CSL3/DSPC/Chol/DSPE-PEG (50/10/37.5/2.5) | siRNA | ~80 | Neutral | Not specified | ~80 | [4] |

Table 1: Physicochemical Properties of this compound and Related Nanoparticle Formulations. This table provides a comparative overview of the size, surface charge (zeta potential), polydispersity, and drug encapsulation efficiency of various liposomal formulations.

| Reaction Components | Reaction Conditions | Second-Order Rate Constant (k2) (M⁻¹s⁻¹) | Reference(s) |

| Peptide with hydrophilic azide and DBCO | HBS buffer (pH 7.4), 25°C | 0.34 | |

| Sulfo DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside | HEPES buffer (pH 7), 37°C | Not specified (fast kinetics) | |

| DSPE-PEG2000-cyclooctyne and azide-functionalized peptide | Not specified | Mean conversion of 83 ± 1.5% after 72h |

Table 2: Reaction Kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This table presents kinetic data for SPAAC reactions involving DBCO and azide-containing molecules, highlighting the efficiency of this copper-free click chemistry approach.

| Nanoparticle Composition | Storage Conditions/Medium | Stability Outcome | Reference(s) |

| Lipoplexes-PEG-HPV16 E6 (with 5% DSPE-PEG2000) | Not specified | Stable for 30 days | |

| CSL3/DSPE-PEG formulation | Fetal Bovine Serum (FBS) | No significant increase in mean size or decrease in concentration after 4 hours | |

| 18:0 Nanolipoprotein particles (NLPs) | FBS | Plateaued with approximately 75% of NLPs remaining intact for as long as 8 days | |

| 18:2 Nanolipoprotein particles (NLPs) | FBS | Dissociated to half of the initial area within the first minute |

Table 3: Stability of this compound and Related Nanoparticles. This table summarizes the stability of different nanoparticle formulations under various conditions, which is a critical parameter for their in vivo applications.

Experimental Protocols

Protocol 1: Preparation of this compound Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating DSPE-PEG-N3 using the thin-film hydration method, followed by extrusion to obtain unilamellar vesicles of a defined size.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

DSPE-PEG(2000)-N3

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve DSPC, cholesterol, and DSPE-PEG-N3 in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

-

Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature (e.g., 60°C for DSPC). The volume of PBS will determine the final lipid concentration.

-

Continue hydration for 1-2 hours to form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.

-

Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a lipid extruder. The extrusion should also be performed at a temperature above the lipid phase transition temperature.

-

-

Characterization:

-

Determine the size distribution, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

-

Protocol 2: Surface Functionalization of this compound Liposomes with a DBCO-Containing Peptide via SPAAC

This protocol details the conjugation of a peptide functionalized with a DBCO group to the surface of pre-formed this compound liposomes.

Materials:

-

This compound containing liposomes (prepared as in Protocol 1)

-

DBCO-functionalized peptide

-

PBS, pH 7.4

Procedure:

-

Reaction Setup:

-

To the this compound liposome suspension, add the DBCO-functionalized peptide solution. The molar ratio of this compound to the peptide should be optimized, but a starting point of 1:1 to 1:5 (liposomal azide to peptide) is common.

-

Gently mix the solution and incubate at room temperature for 2-4 hours, or overnight at 4°C, with gentle agitation.

-

-

Purification:

-

Remove the unreacted peptide from the functionalized liposomes using a suitable purification method.

-

Size Exclusion Chromatography (SEC): Pass the reaction mixture through a size exclusion column (e.g., Sepharose CL-4B or Sephadex G-75) equilibrated with PBS. The larger liposomes will elute first, separated from the smaller, unconjugated peptide.

-

Dialysis: Dialyze the reaction mixture against a large volume of PBS using a dialysis membrane with an appropriate molecular weight cutoff (MWCO) (e.g., 50-100 kDa) to allow the smaller, unreacted peptide to diffuse out.

-

-

Characterization:

-

Confirm the successful conjugation of the peptide to the liposomes. This can be done by various methods, such as:

-

HPLC: Analyze the purified liposomes by HPLC to detect the presence of the peptide.

-

Gel Electrophoresis (SDS-PAGE): If the peptide is large enough, its conjugation can be visualized by a shift in the band of a lipid-associated protein marker.

-

Functional Assays: If the peptide has a specific function (e.g., binding to a receptor), perform a functional assay to confirm its activity on the liposome surface.

-

-

Mandatory Visualizations

Caption: Experimental workflow for developing targeted drug delivery systems using this compound.

Caption: PI3K/Akt signaling pathway and its inhibition by siRNA delivered via this compound liposomes.

References

- 1. LIPOSOMAL SIRNA NANOCARRIERS FOR CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arcadia: a visualization tool for metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to DSPE-N3 in Bioconjugation Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-N3), a key reagent in modern bioconjugation research. This document details its core properties, provides established experimental protocols for its use, and presents quantitative data to inform experimental design. Furthermore, it visualizes key workflows and signaling pathways associated with DSPE-PEG-N3-based bioconjugates.

Introduction to DSPE-N3 and Its Role in Bioconjugation

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a saturated phospholipid frequently utilized in the formation of lipid-based nanoparticles, such as liposomes and micelles.[1] When functionalized with a polyethylene glycol (PEG) spacer and terminated with an azide (-N3) group, it becomes a versatile tool for bioconjugation. The DSPE portion serves as a hydrophobic anchor, readily incorporating into the lipid bilayer of nanoparticles.[2] The PEG linker provides a hydrophilic corona, which enhances solubility, improves stability, and reduces non-specific protein binding, thereby prolonging circulation time in vivo.[2][3]

The terminal azide group is the key to DSPE-PEG-N3's utility in bioconjugation, enabling covalent attachment of various molecules through highly specific and efficient "click chemistry" reactions.[4] This allows for the surface functionalization of nanoparticles with targeting ligands, imaging agents, or therapeutic molecules.

Core Properties and Characterization

DSPE-PEG-N3 is an amphiphilic molecule with a hydrophobic DSPE tail and a hydrophilic PEG-N3 headgroup. The physical properties, such as solubility and critical micelle concentration, are dependent on the length of the PEG chain, which can be varied.

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ³¹P NMR are used to confirm the chemical structure of DSPE-PEG-N3 and its conjugates.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed for purity analysis and to monitor the progress of conjugation reactions.

-

Mass Spectrometry (MS): Mass spectrometry is used to verify the molecular weight of the DSPE-PEG-N3 and its conjugates.

-

Dynamic Light Scattering (DLS): DLS is used to determine the size distribution and zeta potential of nanoparticles formulated with DSPE-PEG-N3.

-

Nanoflow Cytometry (nFCM): This technique can be used to quantify the density of ligands on the surface of individual liposomes.

Key Bioconjugation Chemistry: Azide-Alkyne Cycloaddition

The azide group of DSPE-PEG-N3 allows for conjugation with alkyne-containing molecules via azide-alkyne cycloaddition, a prominent example of click chemistry. Two main variants of this reaction are commonly used in bioconjugation:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and proceeds rapidly at room temperature in aqueous solutions. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for in vivo applications and the conjugation of sensitive biomolecules.

Quantitative Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC depends on the specific application, balancing the need for rapid kinetics against the requirement for biocompatibility. The following table provides a summary of typical quantitative data for these reactions.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | References |

| Catalyst | Copper(I) | None | |

| Biocompatibility | Lower, due to copper cytotoxicity | High, suitable for in vivo applications | |

| **Reaction Kinetics (k₂) (M⁻¹s⁻¹) ** | 10¹ - 10⁴ | 10⁻³ - 1 | |

| Reactant Stability | Terminal alkynes are generally stable | Strained cyclooctynes can be less stable | |

| Side Reactions | Potential for oxidative damage to biomolecules | Some cyclooctynes may react with thiols |

Note: Reaction rates are highly dependent on the specific reactants, solvent, and catalyst/ligand system used.

Experimental Protocols

Liposome Formulation using Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating DSPE-PEG-N3 using the thin-film hydration method.

Materials:

-

Primary phospholipid (e.g., DSPC, DPPC)

-

Cholesterol

-

DSPE-PEG-N3

-

Chloroform and Methanol (or other suitable organic solvent)

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

-

Dissolve the desired lipids (e.g., DSPC, cholesterol, and DSPE-PEG-N3 in a specific molar ratio) in a chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the aqueous hydration buffer by adding the buffer to the flask and agitating (e.g., vortexing or sonicating) above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

-

To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Peptide Conjugation

This protocol outlines the conjugation of a DBCO-functionalized peptide to DSPE-PEG-N3 containing liposomes.

Materials:

-

DSPE-PEG-N3 incorporated liposomes in PBS

-

DBCO-functionalized peptide (e.g., DBCO-RGD)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Prepare a stock solution of the DBCO-peptide in a suitable solvent (e.g., DMSO or water).

-

Add the DBCO-peptide solution to the liposome suspension. A molar excess of the peptide (e.g., 1.2 to 2.5-fold molar excess relative to the available azide groups on the liposomes) is often used.

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.

-

The reaction can be monitored by HPLC to track the consumption of the DBCO-peptide.

-

Remove the unreacted peptide and purify the peptide-conjugated liposomes using a suitable method such as dialysis or size exclusion chromatography.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Small Molecule Conjugation

This protocol describes the conjugation of an alkyne-functionalized small molecule (e.g., alkyne-folate) to DSPE-PEG-N3 containing liposomes.

Materials:

-

DSPE-PEG-N3 incorporated liposomes in a suitable buffer

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

Degassed buffer

Procedure:

-

Prepare stock solutions of the alkyne-molecule, CuSO₄, sodium ascorbate, and the ligand in a degassed buffer.

-

In a reaction vessel, combine the DSPE-PEG-N3 liposomes and the alkyne-molecule.

-

Add the copper-chelating ligand to the mixture, followed by the CuSO₄ solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction can be quenched by the addition of a chelating agent like EDTA.

-

Purify the conjugated liposomes using dialysis or size exclusion chromatography to remove the catalyst and unreacted components.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways relevant to DSPE-PEG-N3 bioconjugation research.

Experimental Workflows

References

- 1. Item - Quantification of ligand density and stoichiometry on the surface of liposomes using single-molecule fluorescence imaging - University of Wollongong - Figshare [ro.uow.edu.au]

- 2. DSPE-PEG-N3(DSPE-PEG-Azide) - Biopharma PEG [biochempeg.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of DSPE-N3

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-N3), particularly in its PEGylated forms, is a critical component in the development of advanced drug delivery systems, most notably liposomal and lipid nanoparticle formulations. Its azide functionality allows for versatile bioconjugation via "click chemistry," enabling the attachment of targeting ligands, imaging agents, and other molecules to the surface of nanoparticles. However, the successful formulation and long-term efficacy of this compound-containing nanocarriers are fundamentally dependent on its solubility and stability characteristics. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering researchers the foundational knowledge required for robust and reliable formulation development.

I. Solubility Profile of this compound and its PEGylated Derivatives

The solubility of this compound is highly dependent on the presence and length of a polyethylene glycol (PEG) chain. The amphiphilic nature of DSPE-PEG-N3, with its hydrophobic distearoyl lipid tails and hydrophilic PEG-azide headgroup, governs its behavior in various solvents.

Table 1: Solubility of DSPE-PEG-N3 in Common Solvents

| Solvent | Solubility | Reference(s) |

| Dimethyl sulfoxide (DMSO) | Soluble | [1] |

| Dichloromethane (DCM) | Soluble | [1] |

| Chloroform | Soluble | [1] |

| Acetone | Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | [1] |

| Water | Forms micelles or liposomes | |

| Ethanol | Soluble |

II. Stability of this compound: A Multi-faceted Consideration

The stability of this compound is a critical parameter that influences the shelf-life, in vivo performance, and batch-to-batch consistency of drug delivery formulations. Degradation can occur at several points within the molecule: the ester linkages, the phosphodiester bond, and the terminal azide group.

A. Chemical Stability and Degradation Pathways

The primary degradation pathway for this compound is hydrolysis of the ester bonds linking the stearic acid chains to the glycerol backbone, and to a lesser extent, the phosphodiester bond. This hydrolysis is significantly influenced by pH and temperature.

-

Ester Hydrolysis: The ester linkages are susceptible to both acid- and base-catalyzed hydrolysis, leading to the formation of lysolipids and free fatty acids. This process is accelerated at pH values deviating from neutral and at elevated temperatures. The rate of hydrolysis is generally minimized around pH 6.5.

-

Phosphodiester Bond Stability: The phosphodiester bond in the headgroup is generally more stable than the ester bonds. However, it can still undergo hydrolysis under harsh acidic or basic conditions.

-

Azide Group Stability: The azide functional group is relatively stable under typical physiological conditions (neutral pH, moderate temperature). However, it can be sensitive to acidic conditions, which can lead to the formation of volatile and potentially explosive hydrazoic acid. It is also incompatible with certain reducing agents. The azide group is thermally stable at physiological temperatures but can decompose at significantly higher temperatures (typically above 175°C for aliphatic azides).

B. Physical Stability in Formulations

When incorporated into liposomes or lipid nanoparticles, the physical stability of the formulation is paramount. This refers to the ability of the nanoparticles to maintain their size, lamellarity, and prevent aggregation or fusion over time. The inclusion of DSPE-PEG-N3 generally enhances the physical stability of liposomes through steric hindrance provided by the PEG chains.

Table 2: Recommended Storage Conditions for DSPE-PEG-N3

| Condition | Short-term (days to weeks) | Long-term (months to years) | Reference(s) |

| Solid Form | 0 – 4°C, dry and dark | -20°C, dry and dark | |

| Stock Solution | 0 – 4°C | -20°C |

III. Experimental Protocols

A. Liposome Formulation with DSPE-PEG-N3

A common method for preparing liposomes incorporating DSPE-PEG-N3 is the thin-film hydration technique followed by extrusion.

Detailed Methodology:

-

Lipid Film Preparation:

-

Dissolve DSPE-PEG-N3 and other lipid components (e.g., DSPC, cholesterol) in a suitable organic solvent such as chloroform in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. The temperature of the buffer should be above the phase transition temperature of the lipids.

-

This process results in the formation of multilamellar vesicles (MLVs).

-

-

Sizing (Extrusion):

-

To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. This process is typically repeated 10-20 times.

-

-

Purification:

-

Remove any unencapsulated material by size exclusion chromatography or dialysis.

-

B. Stability Assessment: Drug Leakage Assay

A common method to assess the stability of liposomes is to measure the leakage of an encapsulated fluorescent probe over time.

Detailed Methodology (Carboxyfluorescein Leakage Assay):

-

Preparation of CF-loaded Liposomes: Hydrate the lipid film with a solution of 50-100 mM carboxyfluorescein (CF) in buffer. At this high concentration, the CF fluorescence is self-quenched.

-

Removal of Unencapsulated CF: Separate the liposomes from the unencapsulated CF using a size-exclusion chromatography column (e.g., Sephadex G-50).

-

Incubation and Measurement:

-

Dilute the CF-loaded liposomes in the desired buffer (e.g., PBS at different pH values) and incubate at a specific temperature (e.g., 37°C).

-

At various time points, measure the fluorescence intensity (Ft) using a fluorometer (excitation ~490 nm, emission ~520 nm). The initial fluorescence is F0.

-

At the end of the experiment, add a detergent (e.g., 0.5% Triton X-100) to lyse the liposomes completely and measure the maximum fluorescence (Fmax).

-

-

Calculation of Leakage: The percentage of CF leakage at time 't' is calculated using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100

C. Characterization Techniques

Table 3: Key Analytical Techniques for this compound and Formulations

| Technique | Parameter Measured | Purpose | Reference(s) |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, Polydispersity Index (PDI), Zeta potential | To determine the size distribution and surface charge of liposomes. To monitor physical stability (aggregation). | |

| High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) | Lipid concentration, Purity, Degradation products | To quantify the amount of this compound and other lipids in a formulation. To assess chemical stability by monitoring the appearance of degradation products (e.g., lysolipids, free fatty acids). | |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of azide group | To confirm the presence of the characteristic azide (N₃) stretching vibration (around 2100 cm⁻¹). | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure | To confirm the chemical structure of this compound and identify potential degradation products. | |

| Mass Spectrometry (MS) | Molecular weight, Fragmentation pattern | To confirm the molecular weight of this compound and identify degradation products. |

IV. Conclusion

A thorough understanding of the solubility and stability of this compound is indispensable for the rational design and successful development of targeted drug delivery systems. While DSPE-PEG-N3 offers excellent versatility for bioconjugation, researchers must carefully consider the potential for hydrolysis of its ester and phosphodiester bonds, as well as the reactivity of the azide group, particularly under non-neutral pH and elevated temperatures. The experimental protocols and characterization techniques outlined in this guide provide a robust framework for assessing the critical quality attributes of this compound-containing formulations, ultimately contributing to the development of safer and more effective nanomedicines.

References

A Technical Guide to DSPE-N3 for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-N3) and its PEGylated derivatives in the development of targeted drug delivery systems. This document provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with this compound-based nanocarriers.

Introduction to this compound

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a saturated phospholipid frequently utilized in the formulation of liposomes and other lipid-based nanoparticles.[1][2] Its amphiphilic nature, consisting of a hydrophilic head group and two hydrophobic stearoyl chains, enables self-assembly into bilayer structures in aqueous environments.[3][4] The modification of the DSPE head group with an azide (-N3) moiety, and often a polyethylene glycol (PEG) spacer to create DSPE-PEG-N3, introduces a powerful tool for covalent surface functionalization through "click chemistry".[5]

The PEG linker enhances the biocompatibility and stability of the nanocarrier by creating a hydrophilic shield that reduces opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time. The terminal azide group serves as a chemical handle for the attachment of targeting ligands, such as antibodies, peptides, or small molecules, enabling the nanocarrier to specifically bind to and be internalized by target cells, thereby enhancing therapeutic efficacy and minimizing off-target effects.

Physicochemical Properties of this compound Based Nanocarriers

The physicochemical characteristics of this compound based nanoparticles are critical determinants of their in vivo behavior and therapeutic efficacy. These properties are influenced by the formulation composition, including the molar ratio of lipids, the length of the PEG chain, and the nature of the encapsulated drug.

| Nanoparticle Type | Composition | Particle Size (nm) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) | Reference |

| Micelles | DSPE-mPEG2000 and DSPE-PEG2000-DTPA | 9.6 ± 0.6 | -2.7 ± 1.1 | N/A | |

| Micelles | iRGD-conjugated DSPE-PEG2000 | ~10 | Not Reported | >90% (for Salinomycin) | |

| Liposomes | SPC:Chol:DSPE-PEG (10:2:0.5) | ~120 | Negative | High (for Rapamycin) | |

| Liposomes | DSPC, Cholesterol, DSPE-PEG2000 (52:45:3 molar ratio) | ~150 | Not Reported | Not Reported | |

| Cationic Liposomes | cRGD-modified cationic lipids with DSPE-PEG | 150 ± 1.02 | 19.8 ± 0.249 | up to 96% (for shRNA) | |

| Mixed Micelles | DSPE-PEG2000/Soluplus (1:1 w/w) | ~50-150 | Not Reported | Not Reported |

SPC: Soy Phosphatidylcholine, Chol: Cholesterol, DTPA: Diethylenetriaminepentaacetic acid, iRGD: internalizing RGD peptide, N/A: Not Applicable.

Experimental Protocols

Preparation of DSPE-PEG-N3-Containing Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating DSPE-PEG-N3, suitable for subsequent conjugation with a targeting ligand.

Materials:

-

Primary phospholipid (e.g., DSPC, HSPC)

-

Cholesterol

-

DSPE-PEG-N3

-

Drug to be encapsulated

-

Organic solvent (e.g., chloroform, methanol)

-

Aqueous buffer (e.g., PBS, HEPES)

Procedure:

-

Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG-N3 in a desired molar ratio) and the lipophilic drug in an organic solvent in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with an aqueous buffer, which can contain a hydrophilic drug, by vortexing or gentle agitation above the lipid phase transition temperature.

-

To obtain unilamellar vesicles of a defined size, the resulting liposome suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.

-

Remove unencapsulated drug by dialysis or size exclusion chromatography.

Surface Functionalization via Copper-Free Click Chemistry

This protocol outlines the conjugation of a DBCO-functionalized targeting ligand to the surface of DSPE-PEG-N3-containing liposomes.

Materials:

-

DSPE-PEG-N3-containing liposomes

-

DBCO-functionalized targeting ligand (e.g., antibody, peptide)

-

Reaction buffer (e.g., PBS pH 7.4)

Procedure:

-

Prepare the DSPE-PEG-N3 liposomes as described in the previous protocol.

-

Dissolve the DBCO-functionalized targeting ligand in the reaction buffer.

-

Mix the liposome suspension with the DBCO-ligand solution at a desired molar ratio.

-

Incubate the reaction mixture at room temperature for 4-17 hours with gentle stirring.

-

The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.

-

Remove the unreacted ligand by dialysis or size exclusion chromatography.

Visualization of Key Processes and Pathways

Experimental Workflow for Targeted Liposome Development

Caption: Workflow for the development of targeted liposomes using DSPE-PEG-N3.

Cellular Uptake of Targeted Nanoparticles

Caption: Receptor-mediated endocytosis of a targeted nanoparticle.

EGFR Signaling Pathway Inhibition

Caption: Inhibition of the EGFR signaling pathway by a delivered drug.

Conclusion

This compound and its PEGylated derivatives are versatile and powerful tools in the field of targeted drug delivery. The ability to precisely conjugate targeting moieties to the surface of nanocarriers via click chemistry has enabled the development of sophisticated drug delivery systems with enhanced efficacy and reduced toxicity. This guide has provided an overview of the key principles, quantitative data, and experimental protocols associated with the use of this compound. Further research and development in this area hold great promise for the future of personalized medicine.

References

- 1. Preclinical manufacture of an anti-HER2 scFv-PEG-DSPE, liposome-inserting conjugate. 1. Gram-scale production and purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSPE-PEG-Azide/DSPE-PEG-N3 - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 3. Anti‐HER2 Super Stealth Immunoliposomes for Targeted‐Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapamycin-loaded Immunoliposomes Functionalized with Trastuzumab: A Strategy to Enhance Cytotoxicity to HER2-positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSPE-PEG-EGFR - Ruixibiotech [ruixibiotech.com]

An In-depth Technical Guide to Pegylated Lipids: Focus on DSPE-PEG-N3

For Researchers, Scientists, and Drug Development Professionals